Benzyl 2-azidoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

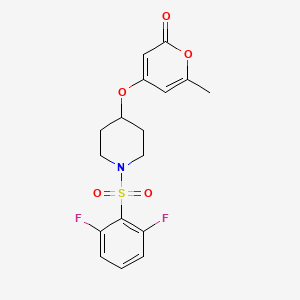

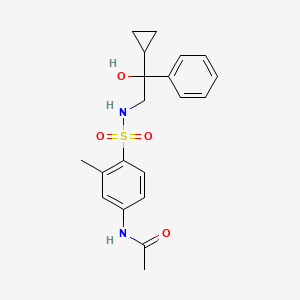

Benzyl 2-azidoacetate is an organic compound belonging to the class of azido esters. It is characterized by the presence of an azide group (-N₃) attached to an acetate moiety, with a benzyl group as a substituent. This compound is known for its versatility in organic synthesis, particularly in the formation of 1,2,3-triazoles through click chemistry reactions.

Mechanism of Action

Target of Action

Organic azides, such as benzyl 2-azidoacetate, are known for their exceptional reactivity . They are often employed in chemical reactions, such as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets via chemical reactions. The azide group in this compound is highly reactive, making it a versatile compound in chemistry and material sciences . It participates in reactions like the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of 1,2,3-triazoles .

Biochemical Pathways

The product of its reaction, 1,2,3-triazoles, are known to exhibit a wide range of biological properties, suggesting that this compound could potentially affect various biochemical pathways .

Pharmacokinetics

For instance, the propensity of organic azides to release nitrogen by thermal activation or photolysis could potentially influence their bioavailability .

Result of Action

The result of this compound’s action is the formation of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition . These triazoles are attractive constructs of target molecules due to their wide range of biological properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the azide group in this compound can be affected by factors such as temperature and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl 2-azidoacetate are largely derived from the presence of the azide group. This group is known for its propensity to release nitrogen by thermal activation or photolysis . The released nitrogen can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

Molecular Mechanism

The molecular mechanism of this compound is likely to involve the release of nitrogen and the production of reactive nitrenes . These nitrenes could potentially interact with various biomolecules, leading to changes in their function.

Temporal Effects in Laboratory Settings

Given the reactivity of the azide group, it is likely that the effects of this compound could change over time due to the release of nitrogen and the production of reactive nitrenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-azidoacetate can be synthesized through the azidonation of benzyl 2-bromoacetate. The reaction typically involves the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control the reaction conditions precisely, minimizing the risk associated with handling azides .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-azidoacetate undergoes various chemical reactions, including:

Cycloaddition Reactions: The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The Staudinger reduction, where the azide group is reduced to an amine using triphenylphosphine (PPh₃).

Rearrangement Reactions: The Curtius rearrangement, which involves the thermal decomposition of azides to form isocyanates.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts, alkynes, and mild temperatures.

Reduction: Triphenylphosphine, water, and room temperature.

Rearrangement: Heat and inert atmosphere.

Major Products:

Cycloaddition: 1,2,3-Triazoles.

Reduction: Amines.

Rearrangement: Isocyanates.

Scientific Research Applications

Benzyl 2-azidoacetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry for developing antimicrobial, antiviral, and anticancer agents.

Biology: Employed in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials such as organic solar cells and light-emitting diodes.

Comparison with Similar Compounds

Phenyl azide: Another organic azide with similar reactivity but different substituent groups.

Methyl 2-azidoacetate: Similar structure but with a methyl group instead of a benzyl group.

Ethyl 2-azidoacetate: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness: Benzyl 2-azidoacetate is unique due to its benzyl group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where the benzyl group can act as a protecting group or influence the overall molecular properties.

Properties

IUPAC Name |

benzyl 2-azidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-9(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHGCXRBGUYALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2685113.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)

![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)

![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)

![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)

![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)